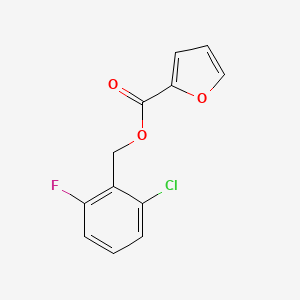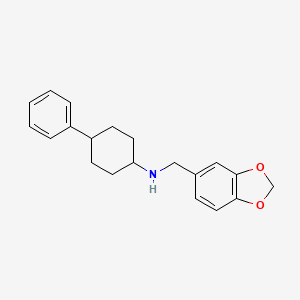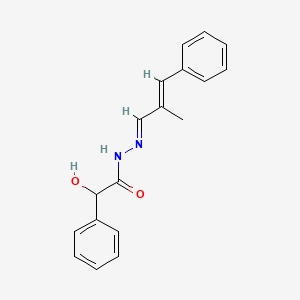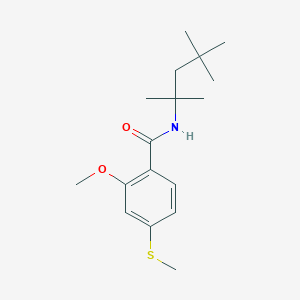
N-(2,3-dimethylphenyl)-2-(4-methylphenyl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2,3-dimethylphenyl)-2-(4-methylphenyl)acetamide, commonly known as DPA, is a chemical compound that has been extensively studied for its potential applications in scientific research. DPA is a member of the acetamide family of compounds and has been found to have a variety of biochemical and physiological effects. In
作用机制
The mechanism of action of DPA is not fully understood, but it is believed to act through the inhibition of certain enzymes and signaling pathways. DPA has been found to inhibit the activity of histone deacetylases (HDACs), which are enzymes involved in the regulation of gene expression. Additionally, DPA has been found to inhibit the activity of certain signaling pathways, such as the NF-κB pathway, which is involved in the regulation of inflammation.
Biochemical and Physiological Effects:
DPA has a variety of biochemical and physiological effects. One of the most notable effects of DPA is its anti-cancer properties. DPA has been found to induce apoptosis, or programmed cell death, in cancer cells. Additionally, DPA has been found to inhibit angiogenesis, or the formation of new blood vessels, which is necessary for the growth and spread of cancer cells.
实验室实验的优点和局限性
One of the main advantages of using DPA in lab experiments is its potency and specificity. DPA has been found to have potent anti-cancer and anti-inflammatory properties, making it a promising candidate for further research. Additionally, DPA has been found to have low toxicity, making it a safe compound to use in lab experiments.
However, there are also limitations to using DPA in lab experiments. One limitation is the lack of understanding of its mechanism of action. Without a clear understanding of how DPA works, it is difficult to design experiments that can fully explore its potential applications. Additionally, DPA has limited solubility in water, which can make it difficult to use in certain experiments.
未来方向
There are several future directions for research on DPA. One area of research is the development of DPA-based drugs for the treatment of cancer and inflammatory diseases. Additionally, further research is needed to fully understand the mechanism of action of DPA and how it interacts with other signaling pathways. Finally, research is needed to explore the potential applications of DPA in other areas of scientific research, such as neurodegenerative diseases and infectious diseases.
Conclusion:
In conclusion, DPA is a promising compound for scientific research with potential applications in cancer and inflammatory disease research. The synthesis method of DPA has been optimized to yield high purity and yield. DPA has been found to have potent anti-cancer and anti-inflammatory properties, but its mechanism of action is not fully understood. There are advantages and limitations to using DPA in lab experiments, and future directions for research include the development of DPA-based drugs and further exploration of its potential applications in other areas of scientific research.
合成方法
The synthesis of DPA involves the reaction of 2,3-dimethylaniline with 4-methylbenzoyl chloride in the presence of a base such as triethylamine. The resulting product is then purified through recrystallization to obtain pure DPA. This synthesis method has been optimized to yield high purity and yield of DPA.
科学研究应用
DPA has been extensively studied for its potential applications in scientific research. One of the most promising applications of DPA is in the field of cancer research. DPA has been found to have potent anti-cancer properties and has been shown to inhibit the growth of various cancer cell lines. Additionally, DPA has been found to have anti-inflammatory properties and has been studied for its potential applications in the treatment of inflammatory diseases.
属性
IUPAC Name |
N-(2,3-dimethylphenyl)-2-(4-methylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO/c1-12-7-9-15(10-8-12)11-17(19)18-16-6-4-5-13(2)14(16)3/h4-10H,11H2,1-3H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFXSTGHLXKGAMN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CC(=O)NC2=CC=CC(=C2C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(2,3-dichlorophenyl)-2-[(1-methyl-1H-tetrazol-5-yl)thio]acetamide](/img/structure/B5844310.png)

![N-{4-[(4-chlorobenzyl)oxy]benzyl}aniline](/img/structure/B5844322.png)
![N-(4-fluorophenyl)-2-{[5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5844334.png)
![N-(2-ethoxyphenyl)-N'-[2-(4-methoxyphenyl)ethyl]urea](/img/structure/B5844348.png)
![3-[(4-fluorobenzyl)thio]-4-(4-fluorophenyl)-5-methyl-4H-1,2,4-triazole](/img/structure/B5844361.png)
![N'-(3-hydroxybenzylidene)bicyclo[4.1.0]heptane-7-carbohydrazide](/img/structure/B5844372.png)



![4-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]-6-piperidin-1-yl-1,3,5-triazin-2-amine](/img/structure/B5844403.png)

![N-[5-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-1-phenyl-1H-1,2,4-triazol-3-yl]acetamide](/img/structure/B5844417.png)
